molecular formula C15H21N3O2S B2721168 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one CAS No. 375834-37-0

2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one

Cat. No. B2721168
CAS RN: 375834-37-0
M. Wt: 307.41
InChI Key: UJSHVZSCAOLPQA-UHFFFAOYSA-N
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Description

2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one, also known as ACTZ, is a chemical compound that has gained significant interest in the scientific community due to its potential therapeutic applications. This compound is a thiazole derivative, which is a class of organic compounds that contain a five-membered ring with a nitrogen and a sulfur atom. ACTZ has been studied extensively for its ability to modulate various biological processes, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one is not fully understood, but studies have shown that it may act through multiple pathways. One proposed mechanism of action is through the inhibition of the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. Additionally, 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation.
Biochemical and Physiological Effects:
2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer properties, 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one has been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one has been found to have neuroprotective effects, indicating its potential for the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one in laboratory experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one in laboratory experiments is its potential toxicity, which must be carefully monitored.

Future Directions

There are numerous future directions for research on 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one. One area of interest is in the development of 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one-based therapies for cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one and its potential applications in the treatment of other diseases such as inflammatory and neurological disorders. Finally, studies are needed to evaluate the safety and efficacy of 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one in clinical trials, which will be necessary for its eventual approval as a therapeutic agent.

Synthesis Methods

2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one can be synthesized through a multistep process that involves the reaction of various chemical reagents. One of the most common methods for synthesizing 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one involves the reaction of 4-acetyl-1-piperazinecarboxylic acid and cyclohexyl isothiocyanate in the presence of a base, followed by cyclization with trifluoroacetic acid. This process yields 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one as a white crystalline solid with a high degree of purity.

Scientific Research Applications

2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one has been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

2-(4-acetylpiperazin-1-yl)-5-cyclohexylidene-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-11(19)17-7-9-18(10-8-17)15-16-14(20)13(21-15)12-5-3-2-4-6-12/h2-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJSHVZSCAOLPQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)C(=C3CCCCC3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Acetyl-piperazin-1-yl)-5-cyclohexylidene-thiazol-4-one

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